(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
Description
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with dimethyl groups and a phenylprop-2-enenitrile moiety.
Properties
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-12-8-16-17(9-13(12)2)21-18(20-16)15(11-19)10-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,20,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUXLQWQEVIODT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution with Dimethyl Groups:
Formation of Phenylprop-2-enenitrile Moiety: The phenylprop-2-enenitrile moiety can be introduced via a Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some benzimidazole compounds have shown potential as anticancer agents.
Industry
Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.
Pharmaceuticals: These compounds are key intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile would depend on its specific application. In general, benzimidazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the dimethyl groups.
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group on the phenyl ring.
Uniqueness
The presence of dimethyl groups on the benzimidazole ring and the phenylprop-2-enenitrile moiety makes (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile unique in terms of its chemical properties and potential biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
